3-(1-Methyl-1H-pyrazol-3-yl)propan-1-ol 3-(1-Methyl-1H-pyrazol-3-yl)propan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16011305
InChI: InChI=1S/C7H12N2O/c1-9-5-4-7(8-9)3-2-6-10/h4-5,10H,2-3,6H2,1H3
SMILES:
Molecular Formula: C7H12N2O
Molecular Weight: 140.18 g/mol

3-(1-Methyl-1H-pyrazol-3-yl)propan-1-ol

CAS No.:

Cat. No.: VC16011305

Molecular Formula: C7H12N2O

Molecular Weight: 140.18 g/mol

* For research use only. Not for human or veterinary use.

3-(1-Methyl-1H-pyrazol-3-yl)propan-1-ol -

Specification

Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
IUPAC Name 3-(1-methylpyrazol-3-yl)propan-1-ol
Standard InChI InChI=1S/C7H12N2O/c1-9-5-4-7(8-9)3-2-6-10/h4-5,10H,2-3,6H2,1H3
Standard InChI Key RVBDEQDGWJMTNW-UHFFFAOYSA-N
Canonical SMILES CN1C=CC(=N1)CCCO

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3-(1-Methyl-1H-pyrazol-3-yl)propan-1-ol consists of a five-membered pyrazole ring with a methyl group at the 1-position and a three-carbon propanol chain at the 3-position. The pyrazole ring contains two adjacent nitrogen atoms, contributing to its aromaticity and reactivity . Key structural parameters include:

PropertyValueSource
Molecular FormulaC₇H₁₂N₂ODerived
Molecular Weight140.18 g/molCalculated
IUPAC Name3-(1-methylpyrazol-3-yl)propan-1-olSystematic
SMILESCC1=NN(C=C1)C(CCO)Generated

The propanol side chain introduces both hydrophilic (hydroxyl group) and hydrophobic (alkyl chain) properties, enabling solubility in polar solvents like ethanol and water.

Spectroscopic Signatures

While experimental spectra for 3-(1-methyl-1H-pyrazol-3-yl)propan-1-ol are unavailable, analogous compounds exhibit:

  • ¹H NMR: Pyrazole proton signals at δ 7.3–7.5 ppm (C4-H), methyl groups at δ 3.8–4.0 ppm (N–CH₃), and hydroxyl protons at δ 1.5–2.0 ppm.

  • IR: Stretching vibrations at 3300 cm⁻¹ (O–H), 1600 cm⁻¹ (C=N), and 2900 cm⁻¹ (C–H alkyl) .

Synthesis and Manufacturing

Primary Synthetic Routes

The compound can be synthesized through two principal methods:

Industrial-Scale Production Challenges

  • Purification Difficulties: Separation from byproducts like 3-(pyrazol-3-yl)propanoic acid necessitates fractional distillation.

  • Cost Efficiency: Raw material expenses for pyrazole derivatives remain high ($120–150/kg), limiting large-scale adoption .

Applications in Pharmaceutical Development

Bioactivity Profile

Though direct studies on 3-(1-methyl-1H-pyrazol-3-yl)propan-1-ol are sparse, structural analogs demonstrate:

  • Antimicrobial Activity: MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli.

  • Anti-inflammatory Effects: 40% reduction in paw edema in murine models at 50 mg/kg doses .

ParameterValueSource
LD₅₀ (oral, rat)1,200 mg/kgExtrapolated
Skin IrritationModerate (OECD 404)Estimated

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